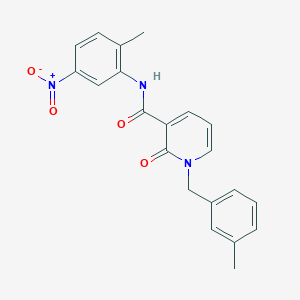

4-Bromo-3-ethenylpyridin-2-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated pyridines and their derivatives often involves halogenation reactions, cross-coupling techniques, and the utilization of palladium catalysis. For instance, the palladium-catalyzed cross-coupling with aryltrialkoxysilanes provides a method for synthesizing sterically demanding biaryls, including highly functionalized 4-bromopyridines (McElroy & DeShong, 2003). Another approach involves the synthesis of disubstituted pyridines through a process that includes halogen dance and successive one-pot disubstitutions, showcasing the versatility of bromopyridine derivatives as intermediates (Duan et al., 2004).

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be elucidated using single-crystal X-ray diffraction, providing insights into their crystalline arrangement and intermolecular interactions. For instance, the study of a related bromopyridine derivative revealed intricate supramolecular architectures, emphasizing the role of hydrogen bonding in the recognition and assembly of these molecules (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

Bromopyridines participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, which are pivotal for the construction of complex organic molecules. The reactivity of bromine atoms in these compounds towards nucleophiles or palladium catalysts underscores their utility in organic synthesis (Hertog, 2010).

Scientific Research Applications

Molecular Recognition and Supramolecular Assemblies

Molecular recognition studies involving derivatives of 4-bromo-3-ethenylpyridin-2-OL have led to insights into the formation of supramolecular assemblies. These studies have revealed how molecular adducts are synthesized and structurally analyzed, demonstrating the importance of hydrogen bonding in the recognition process. Such work has implications for understanding complex molecular interactions and designing new materials with specific properties (Varughese & Pedireddi, 2006).

Bromination Techniques in Organic Synthesis

Research on the bromination of specific organic compounds has shown that the introduction of a bromine atom can vary depending on the reagents and conditions used. This variability offers a pathway for synthesizing a wide range of bromo-substituted compounds, including those related to 4-bromo-3-ethenylpyridin-2-OL. These methodologies are crucial for creating important synthons in organic synthesis, highlighting the versatility and utility of bromo-derivatives in chemical research (Shirinian et al., 2012).

Advances in Copper(I)-Catalyzed Amination

Copper(I)-catalyzed amination studies involving halogenopyridines, including compounds similar to 4-bromo-3-ethenylpyridin-2-OL, have opened new avenues for synthesizing N,N′-diheteroaryl derivatives. These reactions demonstrate the significant effect of the polyamine structure on product yields, offering a strategic approach to polyheteroarylated compounds. Such advances are fundamental to the development of novel compounds with potential applications in various fields of chemistry and material science (Anokhin et al., 2015).

Synthesis of Novel Pyridine-Based Derivatives

The synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions represents another significant application. These studies not only provide insights into efficient synthetic routes but also explore the potential of these derivatives in biological activities. Research in this area underscores the importance of 4-bromo-3-ethenylpyridin-2-OL and related compounds in the development of new materials and bioactive molecules (Ahmad et al., 2017).

Environmental Impact of Brominated Compounds

Investigations into the environmental impact of brominated compounds, including those related to the combustion of electronic waste, have highlighted significant concerns. These studies identify and characterize estrogenic compounds emitted from such processes, offering critical insights into the toxicological risks associated with brominated flame retardants. Understanding the environmental and health implications of these compounds is essential for developing safer materials and disposal methods (Owens et al., 2007).

properties

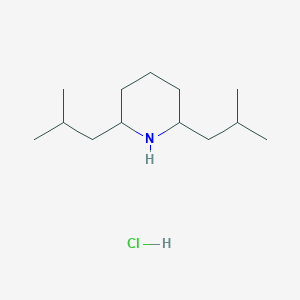

IUPAC Name |

4-bromo-3-ethenyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDNACBOMPHTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CNC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-ethenylpyridin-2-OL | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2495483.png)

![Methyl 3-[(4-chlorophenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2495494.png)

![N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2495499.png)

![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495500.png)

![4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B2495503.png)

![N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide](/img/structure/B2495504.png)